1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
CAS No.:
Cat. No.: VC9892451
Molecular Formula: C11H14FNO2S
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO2S |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine |
| Standard InChI | InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 |
| Standard InChI Key | XVEOSSVCFJANEJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine (CAS 157187-14-9) is characterized by the molecular formula C₁₀H₁₂FNO₂S and a molecular weight of 229.271 g/mol . The compound features a pyrrolidine ring—a five-membered secondary amine—modified at the nitrogen atom by a sulfonyl group linked to a 4-fluorophenylmethyl substituent. Key structural parameters include:
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 336.8 ± 44.0 °C (760 mmHg) |
| Flash Point | 157.5 ± 28.4 °C |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
| LogP (Partition Coefficient) | 2.10 |
| Refractive Index | 1.568 |
The compound’s low vapor pressure indicates limited volatility under ambient conditions, while the moderate LogP suggests balanced lipophilicity, making it suitable for biological applications .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine typically involves sulfonylation of pyrrolidine using 4-fluorobenzylsulfonyl chloride under basic conditions. A related methodology is described in the nitro-Mannich/hydroamination cascade reaction for pyrrolidine derivatives . For example, Ďuriš et al. (2013) demonstrated the use of gold catalysis and base-mediated conditions to construct structurally complex pyrrolidines with sulfonyl groups . Adapting this approach, the target compound could be synthesized via:
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Nitro-Mannich Reaction: Formation of a β-nitroamine intermediate.
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Hydroamination: Cyclization catalyzed by Au(PPh₃)Cl/AgSbF₆ to yield the pyrrolidine core.
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Sulfonylation: Introduction of the 4-fluorobenzylsulfonyl group using appropriate sulfonyl chlorides .
Optimization and Yield
In analogous syntheses, yields for pyrrolidine sulfonates ranged from 31% to 81%, depending on substituents and reaction conditions . For instance, compound 5a (a tosylpyrrolidine derivative) was isolated in 81% yield after column chromatography .
Physicochemical and Spectroscopic Analysis
Stability and Reactivity
The compound’s thermal stability is evidenced by its high boiling point (~336°C), while its hydrolytic stability remains untested in available literature. The sulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center.
Spectroscopic Data
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¹H NMR: Expected signals include a multiplet for the pyrrolidine ring protons (δ 1.5–2.5 ppm), aromatic protons from the fluorobenzyl group (δ 7.2–7.6 ppm), and distinct sulfonyl-related shifts .
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¹³C NMR: The sulfonyl sulfur induces deshielding of adjacent carbons, with characteristic peaks near δ 45–55 ppm (pyrrolidine carbons) and δ 120–140 ppm (aromatic carbons) .
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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